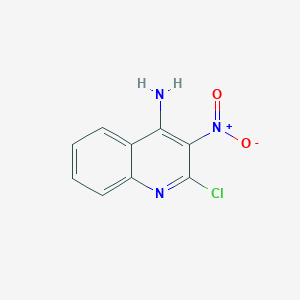

2-氯-3-硝基喹啉-4-胺

描述

2-Chloro-3-nitroquinolin-4-amine is a versatile material used in scientific research. Its unique properties make it valuable for various applications, ranging from drug discovery to organic synthesis .

Synthesis Analysis

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry. It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines, aroma chemicals, and agrochemicals .Chemical Reactions Analysis

The interactive chemical reaction platform, SCAN, is developed for analyzing the chemical reaction path network . A variety of electroanalytical tools can be utilized to investigate these redox-active intermediates: from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy .Physical and Chemical Properties Analysis

The physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . The chemistry of a biomaterial directly contributes to its interaction with biological environments .科学研究应用

合成和制药化学

2-氯-3-硝基喹啉-4-胺及其衍生物在制药化学中发挥着重要作用。它们作为复杂分子合成中的关键中间体。例如,它们在微波介导条件下的反应和Buchwald–Hartwig胺化反应已被报道可产生重要产物,如吡绿色素色团,铁载体的亚单位,在某些情况下可达80%的产率。这些方法提供了一种获得具有潜在生物活性化合物的替代途径,展示了分子在合成应用中的多功能性(Laschat等,2020)。

细胞毒活性和荧光性质

该化合物及其衍生物已被研究其对癌细胞系的细胞毒活性,展示了它们在癌症研究中的潜力。例如,基于类似细胞毒衍生物的结构-活性关系研究,设计了3-羟基喹啉-4(1H)-酮衍生物的固相合成。这些衍生物表现出荧光性质,使它们在生化分析中具有价值,并可能在诊断工具或治疗剂的开发中发挥作用(Kadrić等,2014)。

抗菌剂的合成

已合成2-氯-3-硝基喹啉-4-胺衍生物并研究其抗菌性能。这项研究对于寻找新的抗生素至关重要,特别是面对不断增加的抗生素耐药性。合成8-硝基氟喹诺酮衍生物并对其在各种细菌菌株中的测试展示了这些化合物在开发新的抗菌剂中的潜力。一些衍生物对革兰氏阳性菌株显示出有希望的活性,突显了分子在药物化学中的重要性(Al-Hiari et al., 2007)。

化学反应性和机理研究

已在各种研究中探索了2-氯-3-硝基喹啉-4-胺及其衍生物的化学反应性,提供了有关它们反应机制的见解。例如,已研究了这些化合物合成的特定探针的一氧化氮反应机制和荧光增强机制,揭示了有关它们化学行为的宝贵信息。了解这些机制对于设计更快反应的探针和其他化学和生物科学应用至关重要(McQuade et al., 2010)。

作用机制

Target of Action

The primary target of 2-Chloro-3-nitroquinolin-4-amine is the non-small cell lung cancer cell line, A549 . Quinoline is an important pharmacophoric moiety, and compounds containing it have been screened against this cell line .

Mode of Action

It’s known that quinoline-based compounds, such as chloroquine, inhibit the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This causes the parasite to accumulate toxic heme, leading to its death

Biochemical Pathways

It’s known that quinoline-based compounds can affect multiple pathways, including the pi3k/akt/mtor signaling pathway, which plays a role in multiple cancers by regulating apoptosis and cell proliferation .

Pharmacokinetics

The compound is predicted to satisfy the adme profile , suggesting it may have good bioavailability.

Result of Action

One of the compounds, 2-chloro-8-methyl-n-(quinolin-5-yl)quinolin-4-amine, has been found to be active against the a549 cell line, with an inhibition concentration value (ic50) of 294 μM .

未来方向

生化分析

Biochemical Properties

2-Chloro-3-nitroquinolin-4-amine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses and DNA repair mechanisms. For instance, it can inhibit certain kinases, thereby affecting phosphorylation processes essential for cell signaling . Additionally, 2-Chloro-3-nitroquinolin-4-amine can bind to proteins involved in the electron transport chain, influencing cellular respiration and energy production .

Cellular Effects

The effects of 2-Chloro-3-nitroquinolin-4-amine on cells are diverse and significant. It has been shown to influence cell signaling pathways, particularly those related to oxidative stress and apoptosis . By modulating the activity of key signaling molecules, 2-Chloro-3-nitroquinolin-4-amine can alter gene expression patterns, leading to changes in cellular metabolism and function . In cancer cells, it has demonstrated the ability to induce cell cycle arrest and promote apoptosis, making it a potential candidate for anticancer therapies .

Molecular Mechanism

At the molecular level, 2-Chloro-3-nitroquinolin-4-amine exerts its effects through several mechanisms. It can bind to DNA, causing structural changes that inhibit replication and transcription . Additionally, it acts as an inhibitor of specific enzymes, such as kinases and reductases, which are crucial for various metabolic pathways . These interactions lead to the disruption of normal cellular processes, ultimately affecting cell viability and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-3-nitroquinolin-4-amine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease due to degradation over extended periods . Long-term studies have shown that prolonged exposure to 2-Chloro-3-nitroquinolin-4-amine can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-Chloro-3-nitroquinolin-4-amine vary with different dosages in animal models. At low doses, it can enhance cellular resilience to oxidative stress and improve metabolic efficiency . At higher doses, it may exhibit toxic effects, including oxidative damage, inflammation, and apoptosis . These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications .

Metabolic Pathways

2-Chloro-3-nitroquinolin-4-amine is involved in several metabolic pathways, particularly those related to oxidative stress and energy metabolism . It interacts with enzymes such as cytochrome P450 oxidases and reductases, influencing the redox balance within cells . These interactions can lead to changes in metabolic flux and the levels of key metabolites, affecting overall cellular function .

Transport and Distribution

Within cells and tissues, 2-Chloro-3-nitroquinolin-4-amine is transported and distributed through interactions with specific transporters and binding proteins . It can accumulate in certain cellular compartments, such as the mitochondria and nucleus, where it exerts its biochemical effects . The distribution pattern of 2-Chloro-3-nitroquinolin-4-amine is crucial for understanding its overall impact on cellular function .

Subcellular Localization

The subcellular localization of 2-Chloro-3-nitroquinolin-4-amine is influenced by targeting signals and post-translational modifications . It is often found in the mitochondria, where it affects the electron transport chain and energy production . Additionally, it can localize to the nucleus, where it interacts with DNA and nuclear proteins, influencing gene expression and cellular responses .

属性

IUPAC Name |

2-chloro-3-nitroquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O2/c10-9-8(13(14)15)7(11)5-3-1-2-4-6(5)12-9/h1-4H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBPICIQNBFNDIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=N2)Cl)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619712 | |

| Record name | 2-Chloro-3-nitroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132521-67-6 | |

| Record name | 2-Chloro-3-nitro-4-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132521-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-nitroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

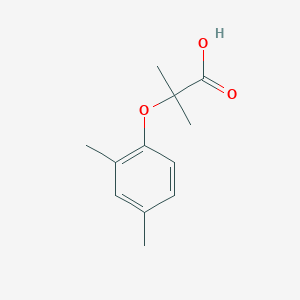

![1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclooctane-1-carboxylic Acid](/img/structure/B172102.png)

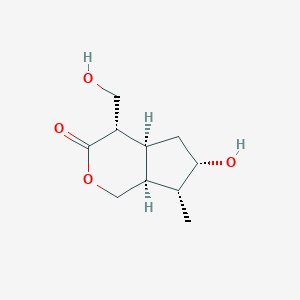

![(2S)-4-amino-4-oxo-2-[[(2S)-pyrrolidin-1-ium-2-carbonyl]amino]butanoate](/img/structure/B172112.png)

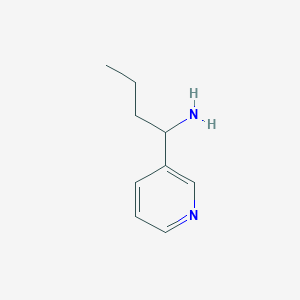

![(2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B172121.png)